molecular formula C10H11Cl2N3S B2917581 N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea CAS No. 477852-00-9

N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea

Cat. No.: B2917581
CAS No.: 477852-00-9
M. Wt: 276.18
InChI Key: JXKJORGRWDBNPP-AWNIVKPZSA-N
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Description

N-(3,5-Dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea is a thiourea derivative characterized by a 3,5-dichlorophenyl group attached to one nitrogen atom and a dimethylamino-substituted methylene group on the adjacent nitrogen. Thiourea derivatives are widely studied for their biological and pesticidal activities, often leveraging substituent effects to modulate toxicity, solubility, and target specificity. The dichlorophenyl moiety is notable for its electron-withdrawing effects, which may enhance binding to biological targets or influence metabolic stability .

Properties

IUPAC Name

(3E)-1-(3,5-dichlorophenyl)-3-(dimethylaminomethylidene)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N3S/c1-15(2)6-13-10(16)14-9-4-7(11)3-8(12)5-9/h3-6H,1-2H3,(H,14,16)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKJORGRWDBNPP-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC(=S)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C(=S)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea is a synthetic compound belonging to the thiourea family, characterized by its unique chemical structure that includes a dichlorophenyl moiety and a dimethylaminomethylene group. This compound has garnered attention for its diverse biological activities, making it a subject of various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄Cl₂N₄S, with a molar mass of approximately 319.25 g/mol. The presence of the thiourea functional group (R-NH-C(S)-NH-R') allows for significant biological interactions, including enzyme inhibition and receptor modulation.

The biological activity of thioureas, including this compound, is often attributed to their ability to interact with various molecular targets. These interactions can lead to:

  • Enzyme Inhibition : Thioureas may inhibit enzyme activity by binding to active sites or interfering with substrate binding.
  • Modulation of Signaling Pathways : The compound can interact with cellular receptors and proteins involved in signaling pathways, potentially altering cellular responses.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : Thiourea derivatives have shown significant antimicrobial properties against various bacterial strains. Studies indicate that compounds in this class can exhibit minimum inhibitory concentrations (MIC) in the low microgram per milliliter range against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some studies suggest that thioureas can induce apoptosis in cancer cells through the modulation of specific signaling pathways and by generating reactive oxygen species (ROS) .
  • Anticonvulsant Effects : Similar compounds have been investigated for their anticonvulsant properties, indicating potential therapeutic applications in neurological disorders .

Case Studies and Research Findings

A selection of studies provides insight into the biological activities and mechanisms associated with thiourea derivatives:

  • Antimicrobial Studies : A study evaluating various thiourea derivatives found that certain compounds displayed remarkable activity against S. aureus, with MIC values ranging from 0.78 to 3.125 μg/mL. These compounds also inhibited key bacterial enzymes such as DNA gyrase and topoisomerase IV .
  • Anticancer Research : Research has indicated that thiourea derivatives can inhibit tumor growth by inducing apoptosis in cancer cell lines. For instance, one study demonstrated that a derivative exhibited IC50 values indicative of strong cytotoxic effects on selected cancer cells .
  • Pharmacokinetics and Metabolism : Investigations into the metabolic pathways of thioureas have shown that these compounds undergo significant biotransformation in vivo, impacting their pharmacological efficacy and safety profiles .

Comparative Analysis

To better understand the biological activity of this compound compared to other thioureas, the following table summarizes key features and activities:

Compound NameMolecular FormulaKey Biological Activities
This compoundC₁₄H₁₄Cl₂N₄SAntimicrobial, anticancer
N-(3,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thioureaC₁₄H₁₄Cl₂N₄SAntimicrobial
N,N-DimethylthioureaC₅H₁₂N₂SAntifungal

Scientific Research Applications

N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea is a chemical compound with a thiourea functional group that contributes to its diverse biological activities. Research indicates that it has applications in medicinal chemistry and agricultural science.

Scientific Research Applications

  • Organic Synthesis N-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thiourea is a versatile intermediate in organic synthesis. The multi-step synthesis of this compound allows for the introduction of substituents on the phenyl ring, providing a pathway for structural modification and optimization.
  • Drug Development Research indicates that 1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thiourea exhibits significant biological activities, highlighting its potential as a lead compound for drug development.
  • Biological activities Research indicates that thiourea derivatives can possess biological activity, particularly in pharmacology and toxicology.
  • Antimicrobial Activity Some derivatives of thiourea have demonstrated antibacterial activity against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
  • Anticancer Activity Thiourea derivatives target particular molecular pathways involved in the development of cancer, such as those that limit angiogenesis and alter cancer cell signaling pathways .
  • Interaction Studies Interaction studies involving 1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thiourea are crucial for elucidating the mechanisms underlying its biological activities and optimizing its therapeutic potential. These studies focus on:
    • Binding affinities with target proteins
    • Effects on enzyme activity
    • Impact on cellular signaling pathways

Data Table

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
1-(3,5-Dichlorophenyl)-3-[(dimethylamino)methylidene]thioureaDichlorophenyl groupAntimicrobial, AnticancerHigh lipophilicity due to chlorine substitution
N-(3,4-Dichlorophenyl)-N'-[(dimethylamino)methylene]thioureaDichlorophenyl groupAntimicrobialSlightly different chlorination pattern affects activity
N,N-Dimethyl-N'-[(4-chlorophenyl)methylene]thioureaMonochloro substitutionModerate activityDifferent substitution may alter enzyme interactions
This compoundSimilar structure with different chlorination patternpotential for varied biological activity
N-(2,4-dichlorophenyl)-N'-[(dimethylamino)methylene]thioureaClose structural analogUsed in similar applications
N,N-DimethylthioureaSimpler structureLacks phenyl groups but retains biological relevance

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea and urea derivatives share structural similarities but exhibit distinct biological behaviors depending on substituents. Below is a comparative analysis based on the provided evidence:

Structural and Functional Analogues

Table 1: Comparison of N-(3,5-Dichlorophenyl)-N'-[(Dimethylamino)Methylene]Thiourea with Selected Urea/Thiourea Derivatives

Compound Name Substituents Use/Activity Toxicity Profile Reference
This compound 3,5-dichlorophenyl, dimethylamino-methylene Likely pesticidal (inferred) Unknown; dichlorophenyl may confer nephrotoxicity* -
N-(3,5-Dichlorophenyl)succinimide (NDPS) 3,5-dichlorophenyl, succinimide Nephrotoxic agent (rat model) Severe proximal tubule damage, interstitial nephritis
Diafenthiuron 2,6-diisopropyl-4-phenoxyphenyl, tert-butyl Insecticide/acaricide Moderate mammalian toxicity
Fluometuron 3-(trifluoromethyl)phenyl, dimethylurea Herbicide Low acute toxicity
Fenuron Phenyl, dimethylurea Herbicide Obsolete due to chronic toxicity

*Inferred from NDPS nephrotoxicity .

Key Findings from Structural Comparisons

  • Aryl Substituent Effects :

    • The 3,5-dichlorophenyl group (present in both the target compound and NDPS) is associated with significant nephrotoxicity in rats, particularly damaging proximal convoluted tubules . In contrast, 3-trifluoromethylphenyl (fluometuron) and 4-isopropylphenyl (isoproturon) substituents reduce mammalian toxicity, favoring herbicidal activity .
    • Halogenation : Chlorine atoms enhance electrophilicity and binding to biological targets but may increase metabolic activation to toxic intermediates. NDPS-induced nephritis highlights this risk .
  • Thiourea vs. Urea Backbone :

    • Thioureas (e.g., diafenthiuron) generally exhibit stronger insecticidal activity compared to ureas (e.g., fenuron), likely due to improved membrane permeability and sulfur-mediated interactions .

Toxicological Considerations

  • NDPS (a non-thiourea analog) demonstrates that 3,5-dichlorophenyl groups can induce severe kidney damage, suggesting structural alerts for nephrotoxicity in related compounds .
  • Thioureas like diafenthiuron show moderate toxicity in mammals, possibly due to metabolic degradation pathways differing from those of chlorinated analogs .

Research Implications and Gaps

  • Mechanistic Studies : The target compound’s interaction with renal tissues or pesticidal targets (e.g., acetylcholinesterase for diafenthiuron) remains uncharacterized. Comparative metabolic studies with NDPS could clarify toxicity risks.
  • Structural Optimization : Replacing the dichlorophenyl group with less toxic substituents (e.g., trifluoromethyl) might retain efficacy while improving safety .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for N-(3,5-dichlorophenyl)-N’-[(dimethylamino)methylene]thiourea, and what reaction conditions are critical for yield optimization?

  • Methodology : Thiourea derivatives are typically synthesized via the reaction of an isothiocyanate with an amine. For this compound, 3,5-dichlorophenyl isothiocyanate can react with (dimethylamino)methyleneamine in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl byproducts. Monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended. Similar protocols are validated for structurally related thioureas .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodology :

  • ¹H/¹³C NMR : The dichlorophenyl group shows aromatic protons as a singlet (2H, meta-substitution) at δ ~7.2–7.5 ppm. The thiourea NH protons appear as broad signals (~δ 9–11 ppm) .
  • FT-IR : The thiourea C=S stretch is observed at ~1200–1250 cm⁻¹, while N-H stretches appear at ~3200–3400 cm⁻¹ .
  • Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should align with the molecular weight (calculated: ~285.2 g/mol). Confirm fragmentation patterns using high-resolution MS .

Advanced Research Questions

Q. How does the dimethylamino group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

  • Methodology : The dimethylamino group acts as an electron-donating substituent, increasing electron density on the adjacent methylene group. This enhances nucleophilicity, making the compound more reactive in SN2 reactions. Computational studies (DFT) can quantify charge distribution, while Hammett constants (σ⁺) correlate substituent effects with reaction rates. Comparative kinetic studies with non-dimethylated analogs are advised .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvents?

  • Methodology :

  • Purity Assessment : Use HPLC (>95% purity threshold) to rule out impurities affecting solubility .
  • Solvent Screening : Test solubility in polar aprotic (DMF, DMSO), chlorinated (CH₂Cl₂), and non-polar (hexane) solvents. Document temperature and agitation methods.
  • Thermodynamic Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .

Q. How does the thiourea moiety affect bioactivity compared to urea analogs in antimicrobial or enzyme inhibition studies?

  • Methodology :

  • In Vitro Assays : Compare IC₅₀ values against microbial strains (e.g., E. coli, S. aureus) or enzymes (e.g., urease, acetylcholinesterase). Thioureas generally exhibit stronger hydrogen-bonding capacity due to the C=S group, enhancing target binding.
  • Structural Analysis : Perform X-ray crystallography or molecular docking to map interactions between the thiourea group and active sites. Urea analogs lack sulfur’s polarizability, reducing binding affinity .

Q. What role does the 3,5-dichlorophenyl group play in stabilizing the compound under oxidative conditions?

  • Methodology :

  • Stability Testing : Expose the compound to H₂O₂ or UV light and monitor degradation via LC-MS. Chlorine’s electron-withdrawing effect may reduce oxidation susceptibility.
  • Comparative Studies : Synthesize analogs with non-halogenated aryl groups (e.g., phenyl, tolyl) and compare degradation rates. Electrochemical analysis (cyclic voltammetry) can quantify redox stability .

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